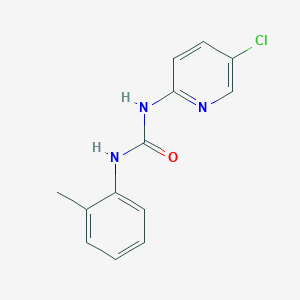

N-(5-chloro-2-pyridinyl)-N'-(2-methylphenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-chloro-2-pyridinyl)-N'-(2-methylphenyl)urea, also known as diuron, is a herbicide that belongs to the family of phenylureas. It is widely used in agriculture to control the growth of weeds in crops such as cotton, sugarcane, and citrus. Diuron is also used in non-crop areas such as golf courses, parks, and residential areas.

Mecanismo De Acción

Diuron works by inhibiting the photosystem II complex in the chloroplasts of plants, which is responsible for the conversion of light energy into chemical energy. This leads to a disruption in the electron transport chain, resulting in the production of reactive oxygen species and ultimately causing cell death.

Biochemical and Physiological Effects:

Diuron has been shown to have toxic effects on aquatic organisms such as fish and algae. It can also accumulate in soil and water, leading to potential environmental hazards. In humans, N-(5-chloro-2-pyridinyl)-N'-(2-methylphenyl)urea exposure has been linked to increased risk of certain cancers, although the evidence is not conclusive.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Diuron is a widely used herbicide that has been extensively studied for its mechanism of action and potential use in cancer treatment. However, its toxic effects on the environment and potential health risks to humans must be taken into consideration.

Direcciones Futuras

Future research on N-(5-chloro-2-pyridinyl)-N'-(2-methylphenyl)urea could focus on developing more environmentally friendly herbicides that are less toxic to aquatic organisms and have a lower risk of environmental contamination. Additionally, further studies on the potential use of N-(5-chloro-2-pyridinyl)-N'-(2-methylphenyl)urea in cancer treatment could lead to the development of new therapies for cancer patients.

Métodos De Síntesis

Diuron can be synthesized by reacting 2-methylphenyl isocyanate with 5-chloro-2-pyridinylamine in the presence of a base such as sodium hydroxide. The reaction results in the formation of N-(5-chloro-2-pyridinyl)-N'-(2-methylphenyl)urea, which can be purified by recrystallization.

Aplicaciones Científicas De Investigación

Diuron has been extensively studied for its herbicidal properties. It is known to inhibit photosynthesis by blocking the electron transport chain in the chloroplasts of plants, leading to the death of the weeds. Diuron has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

Propiedades

IUPAC Name |

1-(5-chloropyridin-2-yl)-3-(2-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O/c1-9-4-2-3-5-11(9)16-13(18)17-12-7-6-10(14)8-15-12/h2-8H,1H3,(H2,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJKYZGOJGFCBMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=NC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401239838 |

Source

|

| Record name | N-(5-Chloro-2-pyridinyl)-N′-(2-methylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401239838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20885-37-4 |

Source

|

| Record name | N-(5-Chloro-2-pyridinyl)-N′-(2-methylphenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20885-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Chloro-2-pyridinyl)-N′-(2-methylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401239838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-nitrovinyl)phenoxy]propanoic acid](/img/structure/B5329724.png)

![3-[3-(2,4-cyclohexadien-1-yl)-2-propen-1-yl]-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5329734.png)

![4-{2-[(2,3-dimethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5329741.png)

![4-(3-hydroxy-3-methylbutyl)-N-[2-(5-methyl-2-furyl)ethyl]benzamide](/img/structure/B5329744.png)

![1-{[4-(hydroxymethyl)-5-methylisoxazol-3-yl]carbonyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5329753.png)

![3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5329754.png)

![2-[3-(1-naphthyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxo-1-pyridin-3-ylethanone](/img/structure/B5329758.png)

![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B5329762.png)

![2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5329765.png)

![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5329783.png)

![4-[(2-methyl-2-propen-1-yl)oxy]-N-3-pyridinylbenzamide](/img/structure/B5329790.png)

![methyl 3-[(2,2-dimethylpropanoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5329798.png)

![N-[3-({[(3,5-dichlorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5329808.png)